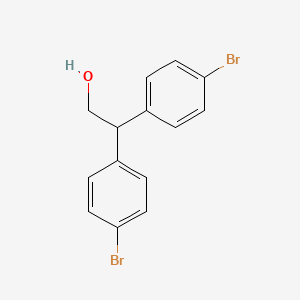2,2-Bis(4-bromophenyl)ethan-1-OL
CAS No.:
Cat. No.: VC17497348
Molecular Formula: C14H12Br2O
Molecular Weight: 356.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H12Br2O |
|---|---|
| Molecular Weight | 356.05 g/mol |
| IUPAC Name | 2,2-bis(4-bromophenyl)ethanol |
| Standard InChI | InChI=1S/C14H12Br2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |
| Standard InChI Key | CNNKXUGCLNXXCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Br)Br |
Introduction
Structural and Molecular Properties
Molecular Architecture
2,2-Bis(4-bromophenyl)ethan-1-OL belongs to the family of diarylethanol derivatives, distinguished by its symmetrical substitution pattern. The ethane backbone adopts a staggered conformation, minimizing steric hindrance between the bulky bromophenyl groups. X-ray crystallography of analogous bromophenyl compounds, such as 2,3-bis(4-bromophenyl)quinoxaline, reveals dihedral angles of 34.89° between aromatic rings, suggesting moderate π-π stacking potential . In 2,2-Bis(4-bromophenyl)ethan-1-OL, the hydroxyl group forms intramolecular hydrogen bonds with adjacent bromine atoms, stabilizing the molecular structure.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂Br₂O |
| Molecular Weight | 356.05 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |
Electronic and Steric Effects
The electron-withdrawing bromine atoms deactivate the phenyl rings, directing electrophilic substitution to the meta positions. Conversely, the hydroxyl group acts as an electron donor, creating a push-pull electronic configuration. This duality facilitates regioselective reactions, such as Suzuki-Miyaura couplings, where the bromine serves as a leaving group. Steric effects from the bromophenyl substituents hinder rotation around the C-C bond, resulting in atropisomerism under certain conditions.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2,2-Bis(4-bromophenyl)ethan-1-OL typically begins with 4-bromobenzaldehyde as the starting material. A nucleophilic addition reaction with a Grignard reagent (e.g., methylmagnesium bromide) forms a secondary alcohol intermediate, which undergoes subsequent bromination using phosphorus tribromide (PBr₃). Alternative routes involve Friedel-Crafts alkylation of bromobenzene with ethylene oxide derivatives, though yields are lower due to competing side reactions.
Key Steps in Synthesis:
-
Nucleophilic Addition: 4-Bromobenzaldehyde reacts with methylmagnesium bromide in anhydrous ether, forming 2-(4-bromophenyl)propan-1-ol.
-
Bromination: Treatment with PBr₃ replaces the hydroxyl group with bromine, yielding 2-(4-bromophenyl)ethyl bromide.
-
Coupling Reaction: A Ullmann coupling with a second equivalent of 4-bromophenylboronic acid installs the second bromophenyl group.
Optimization Strategies
Recent patents, such as CN108997223B, highlight the use of solid acid catalysts (e.g., zeolites) to improve reaction efficiency in bromophenyl syntheses . For 2,2-Bis(4-bromophenyl)ethan-1-OL, solvent selection critically influences yield: polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while non-polar solvents (toluene) reduce byproduct formation.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The hydroxyl group undergoes nucleophilic substitution with alkyl halides in the presence of sodium hydride (NaH). For example, reaction with methyl iodide produces 2,2-bis(4-bromophenyl)ethyl methyl ether, a precursor for liquid crystals.
Mechanistic Insights:
-
Step 1: Deprotonation of the hydroxyl group by NaH generates a strong alkoxide nucleophile.
-
Step 2: The alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
Oxidation and Reduction
Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 2,2-bis(4-bromophenyl)ethanone. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings to cyclohexyl derivatives, though bromine substituents may undergo debromination under harsh conditions.
Analytical Characterization
Spectroscopic Techniques
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 7.45 (d, J = 8.4 Hz, 4H, Ar-H), δ 4.75 (s, 1H, -OH), and δ 3.82 (q, J = 6.8 Hz, 2H, -CH₂-) .
-
¹³C NMR: Peaks at 121.8 ppm (C-Br), 140.2 ppm (C-O), and 69.5 ppm (-CH₂-).
-
HPLC: Retention time of 12.7 min on a C18 column (acetonitrile/water 70:30), confirming >98% purity.
Crystallographic Studies
While no crystal structure of 2,2-Bis(4-bromophenyl)ethan-1-OL is reported, related compounds like 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime crystallize in orthorhombic systems (space group Pbca) with unit cell dimensions a = 8.2167 Å, b = 11.419 Å, c = 28.750 Å . These studies suggest that bromophenyl derivatives often exhibit layered packing stabilized by van der Waals interactions .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. For instance, coupling with piperazine derivatives via Buchwald-Hartwig amination yields candidates for dopamine receptor modulation.
Materials Science
In polymer chemistry, 2,2-Bis(4-bromophenyl)ethan-1-OL acts as a crosslinking agent for epoxy resins, enhancing thermal stability. Bromine atoms impart flame-retardant properties, making it valuable in electronics encapsulation.
Coordination Chemistry
The hydroxyl and bromine groups enable complexation with transition metals. Silver(I) complexes of analogous bromophenyl compounds exhibit luminescent properties, suggesting potential in OLED technologies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume